molecular formula C19H19N3O B11188501 N-(2-Methylphenyl)-1H,2H,3H,4H,5H-pyrido[4,3-B]indole-2-carboxamide

N-(2-Methylphenyl)-1H,2H,3H,4H,5H-pyrido[4,3-B]indole-2-carboxamide

Cat. No.: B11188501
M. Wt: 305.4 g/mol
InChI Key: JQEUAAMBMVYVPK-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-1H,2H,3H,4H,5H-pyrido[4,3-B]indole-2-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-1H,2H,3H,4H,5H-pyrido[4,3-B]indole-2-carboxamide typically involves the coupling of indole-2-carboxylic acid with 2-methylphenylamine. This reaction is often facilitated by coupling agents such as EDC HCl/HOBt in solvents like DMF or CH2Cl2 . The reaction conditions usually involve moderate temperatures and the use of catalysts to enhance the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-1H,2H,3H,4H,5H-pyrido[4,3-B]indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-Methylphenyl)-1H,2H,3H,4H,5H-pyrido[4,3-B]indole-2-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-1H,2H,3H,4H,5H-pyrido[4,3-B]indole-2-carboxamide involves its interaction with specific molecular targets. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the suppression of viral replication, reduction of inflammation, and inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylphenyl)-1H,2H,3H,4H,5H-pyrido[4,3-B]indole-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity to certain enzymes and proteins. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide

InChI

InChI=1S/C19H19N3O/c1-13-6-2-4-8-16(13)21-19(23)22-11-10-18-15(12-22)14-7-3-5-9-17(14)20-18/h2-9,20H,10-12H2,1H3,(H,21,23)

InChI Key

JQEUAAMBMVYVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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